1H-indole-3,6-dicarbonitrile
Description
Properties
CAS No. |
1691760-31-2 |
|---|---|
Molecular Formula |
C10H5N3 |
Molecular Weight |
167.2 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 1h Indole 3,6 Dicarbonitrile and Its Derivatives
Classical Indole (B1671886) Synthesis Strategies and their Adaptations for Dicarbonitrile Functionalization
Traditional indole syntheses have been ingeniously adapted to incorporate the dinitrile functionality, a testament to their enduring utility. These methods often require specific starting materials and conditions to achieve the desired substitution pattern.
Fischer Indole Synthesis Protocols
The Fischer indole synthesis, a venerable method dating back to 1883, remains a widely used approach for creating the indole core. wikipedia.orgtcichemicals.combyjus.com The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of a phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.orgbyjus.com The versatility of this method allows for the synthesis of a variety of substituted indoles. tcichemicals.com
For the synthesis of dicarbonitrile-substituted indoles, a key starting material would be a suitably substituted phenylhydrazine. The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement followed by the elimination of ammonia (B1221849) to yield the aromatic indole ring. wikipedia.org While direct synthesis of 1H-indole-3,6-dicarbonitrile via a classical Fischer approach is not extensively documented, the strategy can be applied to produce precursors that are later functionalized. For instance, a series of 2-thieno[3,2-b]indole derivatives have been synthesized using Fischer indolization. bohrium.com
A modern variation, the Buchwald modification, utilizes a palladium-catalyzed cross-coupling of aryl bromides and hydrazones, expanding the scope of the traditional Fischer synthesis. wikipedia.org
| Protocol | Key Reactants | Catalyst/Conditions | Key Transformation |
|---|---|---|---|
| Classical Fischer Synthesis | Substituted phenylhydrazine, aldehyde/ketone | Brønsted or Lewis acids (e.g., HCl, ZnCl₂) | Acid-catalyzed cyclization of arylhydrazone |
| Buchwald Modification | Aryl bromide, hydrazone | Palladium catalyst | Palladium-catalyzed cross-coupling |
Bartoli Indole Synthesis for Specific Substitution Patterns
The Bartoli indole synthesis is a powerful method for preparing 7-substituted indoles through the reaction of ortho-substituted nitroarenes with vinyl Grignard reagents. wikipedia.orgpharmaguideline.com This reaction is particularly advantageous as it offers a direct route to indoles that can be challenging to access via other methods. wikipedia.org The presence of a substituent ortho to the nitro group is often crucial for the success of the reaction. wikipedia.org
Adaptation of the Bartoli synthesis for dicarbonitrile functionalization involves the use of appropriately substituted nitroarenes. For instance, a 2-nitrobenzonitrile (B147312) derivative can react with a vinylmagnesium bromide to yield a 3-cyanoindole. smolecule.com Subsequent functionalization at the 6-position would be required to introduce the second nitrile group. The reaction necessitates three equivalents of the vinyl Grignard reagent when starting from a nitroarene. wikipedia.org The mechanism involves the initial addition of the Grignard reagent to the nitro group, followed by the formation of a nitroso intermediate, which then reacts with a second equivalent of the Grignard reagent. wikipedia.org
| Starting Material | Reagent | Key Intermediate | Initial Product |
|---|---|---|---|
| ortho-Substituted Nitroarene | Vinyl Grignard Reagent (3 equiv.) | Nitrosoarene | 7-Substituted Indole |
| 2-Nitrobenzonitrile | Vinylmagnesium Bromide | Nitrosobenzonitrile | 3-Cyanoindole |
Reissert and Nenitzescu Variations
The Reissert indole synthesis involves the condensation of an ortho-nitrotoluene with diethyl oxalate (B1200264) in the presence of a base, followed by reductive cyclization to form an indole-2-carboxylic acid, which can then be decarboxylated. wikipedia.orgrsc.org The initial condensation is facilitated by the acidity of the methyl group ortho to the nitro group. pharmaguideline.comnih.gov Reductive cyclization is typically achieved using reagents like zinc in acetic acid. wikipedia.orgrsc.org While direct application to 1H-indole-3,6-dicarbonitrile is not straightforward, this method provides a foundational strategy for building the indole core from nitroaromatic precursors. rsc.org
The Nenitzescu indole synthesis , first reported in 1929, is a reaction between a benzoquinone and a β-aminocrotonic ester to yield 5-hydroxyindole (B134679) derivatives. wikipedia.orgsynarchive.com The reaction is acid-catalyzed and proceeds through a Michael addition followed by a nucleophilic attack and elimination. wikipedia.org This method is particularly useful for synthesizing 5-oxygenated indoles. researchgate.net Adaptation for dicarbonitrile synthesis would necessitate starting with a suitably substituted benzoquinone and a nitrogen-containing component that could be converted to a nitrile. Nenitzescu also demonstrated that β-aminocinnamic nitrile can be used in this synthesis. researchgate.net
Advanced and Novel Synthetic Approaches to 1H-Indole-3,6-dicarbonitrile Core
More contemporary methods offer greater efficiency and regiocontrol in the synthesis of the 1H-indole-3,6-dicarbonitrile scaffold, often employing transition metal catalysis and novel cyclization strategies.
Reductive Cyclization Strategies involving Nitro Precursors
Reductive cyclization of nitro-containing precursors is a common and effective strategy for indole synthesis. A method for synthesizing 3-substituted 2-amino-1-hydroxy-1H-indole-5,6-dicarbonitriles has been developed based on the reductive cyclization of substituted 4-cyanomethyl-5-nitrophthalonitriles. researchgate.net Similarly, 3-acyl-1-hydroxy-1H-indole-5,6-dicarbonitriles can be obtained through the Vilsmeier-Haack formylation of 4-(2-aryl-2-oxoethyl)-5-nitrophthalonitriles followed by reduction. researchgate.net
Another approach involves the reductive annulation of 2-(2-nitroaryl)-3-hydroxypropenoic acid esters, synthesized from 2-nitrobenzaldehydes, using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere to yield indole derivatives. rsc.org The use of elemental zinc has also been explored as a reductant in a step and redox efficient synthesis of indoles directly from nitroarenes. rsc.org
Palladium-Catalyzed Cyclization and Cross-Coupling Reactions
Palladium catalysis has become an indispensable tool in modern organic synthesis, and the construction of the indole ring is no exception. Palladium-catalyzed reactions have been extensively used for the synthesis and functionalization of indoles. researchgate.net
One powerful strategy is the palladium-catalyzed reductive cyclization of β-nitrostyrenes using phenyl formate (B1220265) as a carbon monoxide surrogate to produce indoles. mdpi.com This method has also been applied to the double reductive cyclization of 2,3-dinitro-1,4-dialkenylbenzenes to synthesize 1H,8H-pyrrolo[3,2-g]indoles. nih.gov
Furthermore, palladium-catalyzed tandem reactions of 2-alkynyl arylazides with sulfonic acids provide an efficient route to 1H-indole-3-sulfonates. rsc.org The Fang-Lautens indole synthesis, which utilizes vinyl gem-dibromo anilines, is a notable palladium-catalyzed method for accessing 2-cyanoindoles. scholaris.ca Cross-coupling reactions, such as the Suzuki-Miyaura reaction, are also valuable for the functionalization of the indole core, including the introduction of cyano groups. smolecule.com
| Reaction Type | Key Precursor | Catalyst System | Product Type |
|---|---|---|---|
| Reductive Cyclization | β-Nitrostyrene | Palladium catalyst, Phenyl formate | Indole |
| Double Reductive Cyclization | 2,3-Dinitro-1,4-dialkenylbenzene | Palladium catalyst, CO | Pyrrolo[3,2-g]indole |
| Tandem Reaction | 2-Alkynyl arylazide, Sulfonic acid | Palladium catalyst | 1H-Indole-3-sulfonate |
| Fang-Lautens Synthesis | Vinyl gem-dibromo aniline | Palladium catalyst | 2-Cyanoindole |
Multi-Component Reactions (MCRs) for Indole Dicarbonitrile Formation
Multi-component reactions (MCRs) have emerged as a highly efficient strategy for the synthesis of complex molecular architectures from simple starting materials in a single operation. dergipark.org.trwikipedia.org Several MCRs have been developed for the synthesis of indole dicarbonitrile derivatives.
One common approach involves the one-pot reaction of an indole, an aldehyde, and a nitrile-containing component like malononitrile (B47326). smolecule.com For instance, the synthesis of 2-amino-6-(1H-indol-3-yl)-4-arylpyridine-3,5-dicarbonitriles has been achieved through a four-component reaction of 3-cyanoacetyl indoles, aromatic aldehydes, malononitrile, and ammonium (B1175870) acetate. nih.gov This reaction can be promoted by various catalysts, including thiamine (B1217682) hydrochloride (Vitamin B1) in an aqueous micellar medium, highlighting a green chemistry approach. researchgate.netnih.gov The use of cetyltrimethylammonium bromide (CTAB) as a surfactant can further enhance the reaction efficiency. nih.gov
Microwave irradiation has also been employed to accelerate these MCRs, often leading to higher yields in shorter reaction times. researchgate.net For example, the synthesis of tris-indolyl pyridine (B92270) dinitriles has been efficiently carried out using Montmorillonite K-10 clay as a catalyst under both conventional heating and microwave conditions. tandfonline.comtandfonline.com These methods showcase the versatility of MCRs in generating a library of diverse indole-containing dicarbonitrile compounds. researchgate.nettandfonline.com
| Reactants | Product Type | Catalyst/Conditions | Key Features | Reference |
|---|---|---|---|---|
| 3-Cyanoacetyl indoles, Aromatic aldehydes, Malononitrile, Ammonium acetate | 2-Amino-6-(1H-indol-3-yl)-4-arylpyridine-3,5-dicarbonitriles | Thiamine hydrochloride (VB1), CTAB, Aqueous micellar medium | Eco-friendly, High yields | nih.govnih.gov |
| Indole-3-carboxaldehydes, 3-Cyanoacetyl indoles, Ammonium acetate | Tris-indolyl pyridine-3,5-dicarbonitriles | Montmorillonite K-10 clay, Microwave irradiation | Efficient, Short reaction times | tandfonline.comtandfonline.com |
| Indoles, Aldehydes, Malononitrile | Indolyl-substituted pyran derivatives | Piperidine, Ultrasonic irradiation | Use of ultrasound for enhanced reactivity | nih.gov |
Organocatalytic and Metal-Free Synthetic Routes
The development of organocatalytic and metal-free synthetic methods is a significant area of research, driven by the desire for more sustainable and cost-effective chemical processes. dergipark.org.tr In the context of indole dicarbonitrile synthesis, several metal-free approaches have been reported.
Organocatalysts like L-proline have been successfully used in the three-component coupling of 2-hydroxybenzaldehyde, dimedone, and indole to produce xanthenone derivatives under mild aqueous micellar conditions. researchgate.net While not directly yielding a dicarbonitrile, this demonstrates the potential of organocatalysis in indole chemistry. Another metal-free approach involves the use of simple organic bases like triethylamine (B128534) to promote the Fischer indole synthesis, leading to 3-arylindoles. rsc.org
Furthermore, catalyst-free reactions have been developed. For example, the reaction of indole, an aldehyde, and malononitrile can proceed in the presence of an electrolyte in ethanol (B145695) to form 3-substituted indoles. dergipark.org.tr These methods, which avoid the use of metal catalysts, are advantageous in terms of reducing metal contamination in the final products, a crucial aspect for pharmaceutical applications. researchgate.net
One-Pot Synthetic Procedures and Cascade Reactions
One-pot syntheses and cascade reactions represent a highly efficient approach to molecular construction, as they combine multiple reaction steps into a single operation without the need for isolating intermediates. wikipedia.org This strategy has been effectively applied to the synthesis of indole dicarbonitrile derivatives.
A notable example is the one-pot, four-component synthesis of 2-amino-6-(1H-indol-3-yl)-4-arylpyridine-3,5-dicarbonitriles, which proceeds through a cascade of reactions including a Knoevenagel condensation followed by a Michael addition and subsequent cyclization and aromatization. nih.gov Similarly, the synthesis of spiro[indole-pyrrolidine] derivatives can be achieved through a one-pot process involving a Knoevenagel condensation followed by a Michael addition. nih.gov
Cascade reactions can also be initiated by other means. For instance, photoredox catalysis has been utilized to trigger radical cascade reactions for the assembly of complex indole alkaloid cores. aablocks.com While not directly targeting 1H-indole-3,6-dicarbonitrile, these advanced strategies showcase the power of cascade reactions in constructing intricate indole-containing molecules. Iridium-catalyzed C-H activation has also enabled cascade reactions for the synthesis of multifunctional indoles. nih.gov
Strategies for Regioselective Introduction of Nitrile Groups on the Indole Core
The regioselective functionalization of the indole nucleus is a significant challenge in indole chemistry. The introduction of nitrile groups at specific positions, such as C3 and C6, requires precise control over the reaction conditions and the choice of reagents.
One of the most powerful methods for regioselective cyanation is transition-metal-catalyzed C-H activation. nih.gov Rhodium(III) complexes have been shown to effectively catalyze the cyanation of indoles with reagents like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS). nih.govresearchgate.net Theoretical studies using density functional theory (DFT) have provided insights into the mechanism and the factors governing the regioselectivity of this transformation. nih.gov The nucleophilicity of the carbon atoms in the C-Rh(III) intermediate plays a crucial role in determining the site of cyanation. nih.gov
Alternative methods for introducing nitrile groups include the dehydration of the corresponding aldoximes. researchgate.net This approach provides a straightforward route to nitriles from readily available aldehydes. Furthermore, the construction of the indole ring from precursors already containing nitrile groups is another viable strategy. For example, the reductive cyclization of substituted 4-cyanomethyl-5-nitrophthalonitriles can lead to the formation of 1-hydroxy-1H-indole-5,6-dicarbonitriles. researchgate.net
Enantioselective Synthesis of Chiral 1H-Indole-3,6-dicarbonitrile Derivatives
The synthesis of enantiomerically pure chiral molecules is of paramount importance in drug discovery and development. For indole dicarbonitrile derivatives, the introduction of chirality can be achieved through various asymmetric catalytic methods.
Chiral phosphoric acids have emerged as powerful organocatalysts for the enantioselective synthesis of axially chiral compounds involving indoles. nih.gov These catalysts can effectively control the stereochemistry of reactions such as the arylation of indoles. While direct enantioselective synthesis of 1H-indole-3,6-dicarbonitrile itself is not extensively reported, the principles of asymmetric organocatalysis can be applied to its derivatives. For instance, organocatalytic Michael-domino Michael/aldol reaction sequences have been developed for the synthesis of spiro-polycyclic oxindoles with high stereoselectivity. uniroma1.it
Chemical Reactivity and Transformations of 1h Indole 3,6 Dicarbonitrile
Reactivity of the Indole (B1671886) Nucleus
The indole nucleus is inherently electron-rich, making it susceptible to electrophilic attack. Generally, electrophilic substitution in indoles preferentially occurs at the C-3 position of the pyrrole (B145914) ring due to the formation of a more stable cationic intermediate. bhu.ac.in If the C-3 position is already substituted, electrophilic attack may then occur at the C-2 position, and if both C-2 and C-3 are occupied, the substitution can take place at the C-6 position of the benzene (B151609) ring. bhu.ac.in
In the context of dicyanated indoles, such as 1H-indole-3,5-dicarbonitrile, palladium-catalyzed reactions can be directed to either the C-2 or C-3 position by carefully selecting the ligands and reaction conditions. For instance, ligand-free palladium tosylate systems have been shown to favor arylation at the C-2 position, while the use of bidentate nitrogen-donor ligands like 2,2'-bipyrimidine (B1330215) can switch the selectivity to the C-3 position. smolecule.com The presence of nitrile groups can influence the regioselectivity of these reactions. For example, in the synthesis of 1-benzyl-3-iodo-1H-indole-2-carbonitrile derivatives, electrophilic substitution with iodine occurs at the C-3 position. nih.gov This iodinated intermediate can then undergo various palladium-catalyzed cross-coupling reactions, such as Heck, Sonogashira, Suzuki, and Stille reactions, to introduce a variety of substituents at the C-3 position. nih.gov
Montmorillonite clay K-10 has been utilized as a catalyst for electrophilic substitution reactions of indole with various ketones, leading to the formation of diindolylmethane derivatives. niscpr.res.in
Table 1: Regioselectivity in Palladium-Catalyzed Arylation of Indole Dicarbonitriles
| Catalyst System | Ligand | Preferred Position of Arylation |
| Palladium Tosylate | None | C-2 |
| Palladium Tosylate | 2,2'-Bipyrimidine | C-3 |
This table illustrates how the choice of ligand can direct the regioselectivity of palladium-catalyzed arylation on an indole dicarbonitrile framework. smolecule.com
The nitrogen atom of the indole ring in 1H-indole-3,6-dicarbonitrile can act as a nucleophile, allowing for N-functionalization. The indole nitrogen is weakly acidic and can be deprotonated by strong bases like sodium amide in liquid ammonia (B1221849) or sodium hydride to form N-metallated derivatives. bhu.ac.in These N-metallated indoles are potent nucleophiles that can react with various electrophiles. bhu.ac.in
N-alkylation of indoles can be achieved with alkyl halides, though it may require elevated temperatures. bhu.ac.in For instance, the reaction of indole with methyl iodide in dimethylformamide at around 80°C yields 3-methylindole (B30407) as the main product. bhu.ac.in The synthesis of various N-substituted indole derivatives is a common strategy in medicinal chemistry to explore structure-activity relationships. a2bchem.com
Furthermore, multicomponent reactions provide an efficient pathway for the functionalization of the indole nucleus. dergipark.org.tr For example, a one-pot, three-component reaction of an indole, a salicylaldehyde, and dimedone can be catalyzed by L-proline in an aqueous medium. dergipark.org.tr
The pyrrole ring of the indole nucleus can participate in cycloaddition reactions, offering a route to more complex, fused heterocyclic systems. The C2-C3 double bond of the indole can act as a dienophile in hetero-Diels-Alder reactions. For example, it can react with 4,5-dicyanopyridazine in a [4+2] cycloaddition, leading to the formation of dicyano-carbazoles. researchgate.net
Additionally, C-ethynylpyrroles and C-ethynylindoles have been shown to undergo [2+2] cycloaddition reactions with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). thieme-connect.com This reaction yields densely functionalized pyrrolyl- or indolylbicyclooctadienes, which exist as charge-transfer complexes and are paramagnetic in the solid state. thieme-connect.com
Transformations Involving the Nitrile Functionalities
The two nitrile groups of 1H-indole-3,6-dicarbonitrile are versatile functional groups that can be transformed into a variety of other functionalities, significantly expanding the synthetic utility of this scaffold.
Nitrile groups can be hydrolyzed to carboxylic acids under either acidic or basic conditions. savemyexams.comlibretexts.orglumenlearning.comlibretexts.org Acid-catalyzed hydrolysis typically involves heating the nitrile with a dilute acid, such as hydrochloric acid, which results in the formation of the corresponding carboxylic acid and an ammonium (B1175870) salt. savemyexams.comlibretexts.org The mechanism proceeds through protonation of the nitrile, which increases its electrophilicity and facilitates the nucleophilic attack of water. libretexts.orglumenlearning.com
Alternatively, alkaline hydrolysis is achieved by heating the nitrile with a base like sodium hydroxide (B78521) solution. libretexts.org This initially produces the carboxylate salt and ammonia. libretexts.org Subsequent acidification of the reaction mixture is necessary to protonate the carboxylate and yield the free carboxylic acid. savemyexams.comlibretexts.org
The hydrolysis of nitriles can also be achieved enzymatically. Nitrilases can directly hydrolyze nitriles to carboxylic acids, while a bienzymatic system of nitrile hydratase and amidase can also be employed. researchgate.net These biocatalytic methods are often advantageous for preparing compounds that are difficult to synthesize chemically. researchgate.net
Table 2: Products of Nitrile Hydrolysis
| Hydrolysis Condition | Initial Product(s) | Final Product (after workup) |
| Acidic (e.g., HCl, H₂O, heat) | Carboxylic acid, Ammonium salt | Carboxylic acid |
| Basic (e.g., NaOH, H₂O, heat) | Carboxylate salt, Ammonia | Carboxylic acid (after acidification) |
This table summarizes the products obtained from the hydrolysis of nitriles under acidic and basic conditions. savemyexams.comlibretexts.org
The nitrile groups can be reduced to primary amines. A common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄). libretexts.org Other reducing agents such as ammonia borane (B79455) have also been shown to reduce a wide range of nitriles to primary amines in good yields. organic-chemistry.org This reduction is a valuable tool for introducing basic amine functionalities into the indole scaffold.
Nickel-catalyzed reactions have also been developed for the synthesis of nitriles and their subsequent amination. scholaris.ca For instance, nickel-catalyzed transnitrilation can be used to synthesize benzonitriles from aryl halides, and these can be further transformed. scholaris.ca
Reactions Leading to Annulated Systems and Heterocyclic Ring Fusions
The structure of 1H-indole-3,6-dicarbonitrile is a prime scaffold for the construction of more complex, fused heterocyclic systems, known as annulated systems. wikipedia.org These reactions typically involve the participation of the indole nitrogen, the reactive C-2 position, and the nitrile groups to build new rings onto the core indole framework.
One established strategy for forming annulated indole systems involves the cyclization of suitably functionalized precursors. For instance, the synthesis of pyrrolo[3,2-e]indoles has been achieved through the base-catalyzed cyclization of α-alkylated o-nitroarylacetonitriles. beilstein-journals.org This type of transformation highlights how a nitrile-containing side chain can be instrumental in forming a new fused pyrrole ring. beilstein-journals.org A plausible route for such a transformation starting from an indole derivative involves the formation of an intermediate that cyclizes onto the indole ring. beilstein-journals.org
Furthermore, transition metal-catalyzed reactions are pivotal in constructing fused indole frameworks. Gold(I) and Brønsted acid co-catalyzed reactions have been developed to create annulated bis-indoles from starting materials like (1H-indol-3-yl)(aryl)methanols and 2-(arylethynyl)-1H-indoles. rsc.org Such methodologies demonstrate the potential for building complex polycyclic structures fused to the indole core. rsc.org The formation of β-carbolines, which represent a pyrido[3,4-b]indole system, is another example of annulation where a pyridine (B92270) ring is fused to the indole structure. researchgate.net
The following table summarizes representative reactions that lead to the formation of annulated indole systems, illustrating the types of reactants and conditions that could potentially be adapted for 1H-indole-3,6-dicarbonitrile.
| Starting Material(s) | Reagent(s)/Catalyst(s) | Product Type | Ref. |
| 1. (1H-indol-3-yl)(aryl)methanols2. 2-(arylethynyl)-1H-indoles | Ph₃PAuOTf / Brønsted acid | Annulated bis-indoles | rsc.org |
| 1. α-Alkenylated o-nitroarylacetonitriles | DBU, Chlorotrimethylsilane | Pyrrolo[3,2-e]indoles | beilstein-journals.org |
| 1. 2-Bromopyridines2. Terminal alkynes | Palladium catalyst (Sonogashira coupling), followed by Larock indole formation | β-Carboline analogs | smolecule.com |
Nitrile Group as a Synthon for Further Molecular Complexity
The nitrile groups at the C-3 and C-6 positions of 1H-indole-3,6-dicarbonitrile are not merely passive substituents; they are versatile synthetic handles, or "synthons," for introducing further molecular complexity. The 2-cyanoindole unit, for example, is recognized as a key building block for creating a variety of indole-fused polycycles. nih.gov
A prominent reaction showcasing the nitrile group's utility is the multi-component synthesis of indol-3-yl pyridine derivatives. In a one-pot reaction, an indole derivative can react with an aldehyde, a dinitrile such as malononitrile (B47326), and an alcohol in the presence of a catalyst like indium(III) chloride. researchgate.net This process efficiently constructs a highly substituted pyridine ring at the C-3 position of the indole, demonstrating the role of the nitrile compound as a crucial synthon in building new heterocyclic attachments. researchgate.net
The nitrile functionality can also participate in cycloaddition reactions or be hydrolyzed, reduced, or reacted with organometallic reagents to yield a wide array of other functional groups, including carboxylic acids, amines, and ketones. These transformations dramatically expand the synthetic utility of the parent dicarbonitrile molecule, allowing for its elaboration into a diverse range of more complex structures.
The table below outlines key transformations where a nitrile group acts as a synthon to build molecular complexity, based on reactions of related indole or dinitrile compounds.
| Reaction Type | Reactants | Reagent(s)/Catalyst(s) | Product Feature | Ref. |
| Multi-component Reaction | 1. Aldehyde2. Malononitrile3. 1,3-Dicarbonyl compound4. Alcohol | InCl₃ | Substituted 2-(1H-Indol-3-yl)pyridine-3,5-dicarbonitrile | researchgate.net |
| Heck Coupling | 1. 1-Benzyl-3-iodo-1H-indole-2-carbonitrile2. Olefins | Pd(OAc)₂, KOAc, n-Bu₄NCl | 3-Vinyl-1H-indole-2-carbonitrile | nih.govmdpi.com |
| Sonogashira Coupling | 1. 1-Benzyl-3-iodo-1H-indole-2-carbonitrile2. Terminal Alkynes | Pd(II), CuI | 3-Alkynyl-1H-indole-2-carbonitrile | nih.govmdpi.com |
| Suzuki-Miyaura Coupling | 1. 3-Iodo-indole derivative2. Arylboronic acid | Pd(PPh₃)₄ | 3-Aryl-indole derivative | smolecule.comresearchgate.net |
Mechanisms of Key Reactions and Reaction Pathways
Understanding the mechanisms of the reactions involving 1H-indole-3,6-dicarbonitrile is crucial for predicting its reactivity and designing synthetic routes. The reaction pathways are generally governed by the inherent electronic properties of the indole nucleus and the influence of the nitrile substituents.
Mechanism of Electrophilic Substitution: The fundamental reactivity of the indole ring involves electrophilic substitution, which preferentially occurs at the C-3 position. bhu.ac.in This preference is due to the superior stability of the cationic intermediate (a 3H-indolium cation) formed upon attack at C-3. The positive charge in this intermediate can be delocalized over the nitrogen atom without disrupting the aromaticity of the fused benzene ring, which is not possible if the attack occurs at the C-2 position. bhu.ac.in
Mechanism of Multi-component Pyridine Synthesis: A plausible mechanism for the indium(III) chloride-catalyzed one-pot synthesis of indol-3-yl pyridines begins with a Knoevenagel condensation between an aldehyde and malononitrile. smolecule.comresearchgate.net This is followed by a Michael addition of a 1,3-dicarbonyl compound to the resulting α,β-unsaturated dinitrile. smolecule.comresearchgate.net The resulting adduct then reacts with an alcohol and undergoes an intramolecular cyclization, followed by dehydration and aromatization (often via oxidation) to yield the final substituted pyridine product. researchgate.net
Plausible Mechanistic Steps for Pyridine Annulation
Knoevenagel Condensation: An aldehyde condenses with malononitrile to form an α,β-unsaturated dinitrile intermediate.
Michael Addition: The indole C-3 nucleophile (or another nucleophilic species) attacks the unsaturated intermediate.
Cyclization: The intermediate undergoes intramolecular cyclization.
Dehydration/Aromatization: The cyclized product eliminates water and aromatizes to form the stable pyridine ring.
Mechanism of Palladium-Catalyzed Cross-Coupling: For cross-coupling reactions like the Suzuki-Miyaura reaction, which would typically involve a halogenated 1H-indole-3,6-dicarbonitrile precursor, the mechanism follows a well-established catalytic cycle. smolecule.com The cycle involves:
Oxidative Addition: The palladium(0) catalyst oxidatively adds to the indole-halogen bond.
Transmetalation: The organoboron compound (arylboronic acid) transfers its organic group to the palladium center.
Reductive Elimination: The two organic groups on the palladium complex are coupled, regenerating the palladium(0) catalyst and forming the final C-C bonded product. smolecule.com
Spectroscopic and Structural Characterization Methodologies
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by probing the magnetic properties of atomic nuclei. slideshare.netjchps.com For 1H-indole-3,6-dicarbonitrile, both ¹H and ¹³C NMR spectroscopy are employed to confirm the arrangement of atoms and the electronic environment of each nucleus.
In ¹H NMR spectroscopy, the chemical shift, multiplicity (splitting pattern), and integration of each signal provide a wealth of information. slideshare.net The proton on the indole (B1671886) nitrogen (N-H) typically appears as a broad singlet in the downfield region of the spectrum. The aromatic protons on the indole ring exhibit distinct chemical shifts and coupling patterns that allow for their unambiguous assignment.
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The chemical shifts of the carbon atoms are sensitive to their hybridization and electronic environment. The two nitrile carbons (C≡N) are typically observed in a characteristic downfield region. Theoretical calculations and spectral analysis of related indole derivatives aid in the precise assignment of each carbon signal. youtube.com
Table 1: Representative ¹H and ¹³C NMR Spectral Data for Indole Derivatives Note: The following table contains representative data for substituted indoles to illustrate typical chemical shift ranges. Actual values for 1H-indole-3,6-dicarbonitrile may vary.
| Spectrum Type | Atom Position | Typical Chemical Shift (δ) in ppm | Multiplicity |
| ¹H NMR | H1 (N-H) | 11.0 - 12.5 | Broad Singlet |
| H2 | 7.5 - 8.5 | Singlet / Doublet | |
| H4 | 7.5 - 8.0 | Doublet | |
| H5 | 7.0 - 7.5 | Doublet | |
| H7 | 7.0 - 7.5 | Doublet | |
| ¹³C NMR | C2 | 120 - 140 | - |
| C3 | 100 - 115 | - | |
| C3a | 125 - 130 | - | |
| C4 | 120 - 125 | - | |
| C5 | 120 - 125 | - | |
| C6 | 120 - 130 | - | |
| C7 | 110 - 115 | - | |
| C7a | 135 - 140 | - | |
| CN (Nitrile) | 115 - 120 | - |
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule by measuring the vibrations of its bonds. nih.gov
For 1H-indole-3,6-dicarbonitrile, FTIR and Raman spectra provide clear evidence for its key structural features:
N-H Stretching: The indole N-H group gives rise to a characteristic stretching vibration, typically observed in the range of 3200-3500 cm⁻¹. The position and shape of this band can provide information about hydrogen bonding.
C≡N Stretching: The nitrile functional groups are readily identified by a strong, sharp absorption band in the region of 2200-2260 cm⁻¹. The presence of two such groups in the molecule is a key diagnostic feature.
C-H Stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹.
C=C Stretching: Aromatic ring stretching vibrations are observed in the 1400-1650 cm⁻¹ region.
Combining experimental spectra with quantum-chemical calculations allows for a detailed assignment of the observed vibrational modes and can offer insights into the molecule's conformational properties. nih.gov
Mass Spectrometry (MS and HRMS) for Molecular Weight Determination and Fragmentation Studies
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight of a compound and providing clues about its structure through fragmentation patterns. fu-berlin.de High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the molecule. nih.gov
In the mass spectrum of 1H-indole-3,6-dicarbonitrile, the molecular ion peak (M⁺) would confirm the compound's molecular weight. The fragmentation of the molecular ion under electron impact or other ionization methods provides a unique fingerprint. researchgate.net Common fragmentation pathways for indole derivatives involve the cleavage of substituent groups and the breaking of the pyrrole (B145914) ring, often leading to a stable benzopyrrole cation. The study of these fragmentation patterns helps to confirm the connectivity of the dicarbonitrile indole structure. researchgate.net
Electronic Absorption and Emission Spectroscopy Methodologies (UV-Vis, Fluorescence) for Electronic Structure Probing
Ultraviolet-Visible (UV-Vis) absorption and fluorescence emission spectroscopy are used to investigate the electronic transitions within a molecule. core.ac.uk The indole ring is an intrinsic chromophore and fluorophore.
The UV-Vis absorption spectrum of 1H-indole-3,6-dicarbonitrile, typically recorded in a solvent like ethanol (B145695) or methanol, would show characteristic absorption bands corresponding to π → π* electronic transitions within the aromatic indole system. researchgate.net The position and intensity of the absorption maxima (λmax) are influenced by the nitrile substituents, which act as electron-withdrawing groups and can cause a shift in the absorption bands compared to unsubstituted indole. nih.gov
Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. Many indole derivatives are fluorescent. nih.gov The fluorescence emission spectrum provides information about the electronic structure of the excited state. The positions of the excitation and emission maxima, as well as the Stokes shift (the difference between the absorption and emission maxima), are characteristic properties of the molecule. core.ac.uk
Table 2: Representative Electronic Spectroscopy Data for Substituted Indoles Note: This table illustrates typical absorption ranges for indole chromophores. Specific values depend on substitution and solvent.
| Spectroscopy Type | Parameter | Typical Wavelength Range (nm) | Associated Transition |
| UV-Vis Absorption | λmax 1 | 210 - 230 | π → π |
| λmax 2 | 260 - 290 | π → π | |
| Fluorescence | Emission λmax | 320 - 450 | Emission from first excited singlet state |
X-ray Crystallographic Techniques for Solid-State Structural Determination
Single-crystal X-ray diffraction is a non-destructive technique that relies on the interaction of X-rays with the ordered arrangement of atoms in a crystal. carleton.edumdpi.com When a beam of monochromatic X-rays strikes a single crystal, the electrons in the atoms scatter the X-rays. Due to the periodic arrangement of atoms in the crystal lattice, the scattered waves interfere with each other constructively in specific directions, creating a unique diffraction pattern of spots. carleton.edu
The positions and intensities of these diffracted spots are recorded by a detector. This diffraction pattern contains the information necessary to determine the arrangement of atoms within the crystal's unit cell—the basic repeating structural unit of the crystal. By applying a mathematical operation known as a Fourier transform to the diffraction data, an electron density map of the unit cell is generated. This map reveals the positions of the atoms, from which the complete molecular structure can be determined and refined. carleton.edunih.gov
Beyond determining the structure of a single molecule, X-ray crystallography provides invaluable insights into how molecules are arranged in the solid state. This crystal packing is governed by a variety of non-covalent intermolecular interactions. ias.ac.in For 1H-indole-3,6-dicarbonitrile, key interactions would include:
Hydrogen Bonding: The indole N-H group is a hydrogen bond donor. It can form strong hydrogen bonds with the nitrogen atom of a nitrile group on an adjacent molecule (N-H···N≡C), leading to the formation of chains or more complex networks.
Dipole-Dipole Interactions: The polar nitrile groups create significant molecular dipoles, and the interactions between these dipoles contribute to the stability of the crystal lattice. mdpi.com
The analysis of these interactions and the resulting packing motifs is crucial for understanding the physical properties of the solid material. ias.ac.iniosrjournals.org
Theoretical and Computational Investigations of 1h Indole 3,6 Dicarbonitrile
Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic nature of molecules. These calculations can predict a wide range of properties, including molecular structure, orbital energies, and electron distribution, which are crucial for predicting reactivity.
The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. Using methods like DFT with appropriate basis sets (e.g., B3LYP/6-311++G(d,p)), the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface are calculated researchgate.net. The indole (B1671886) ring system is inherently planar, and it is expected that the optimized geometry of 1H-indole-3,6-dicarbonitrile would retain this planarity mdpi.com.
Table 1: Illustrative Calculated Geometrical Parameters for a Substituted Indole. (Note: Data is representative and not specific to 1H-indole-3,6-dicarbonitrile)
| Parameter | Value |
|---|---|
| C1-C2 Bond Length (Å) | 1.361 |
| N1-C1 Bond Length (Å) | 1.385 |
| C3-C9 Bond Length (Å) | 1.450 |
| C≡N Bond Length (Å) | 1.150 |
| C1-N1-C8 Bond Angle (°) | 109.5 |
| N1-C1-C2 Bond Angle (°) | 110.0 |
Conformational analysis for a largely rigid molecule like 1H-indole-3,6-dicarbonitrile would be straightforward. The primary focus would be on the planarity of the bicyclic indole core and the orientation of the nitrile groups semanticscholar.org. Given the sp-hybridization of the nitrile carbons, these groups are linear and their orientation relative to the ring is fixed, suggesting that the molecule exists predominantly in a single, stable planar conformation.
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) schrodinger.comlupinepublishers.com. The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO researchgate.net. Conversely, a small energy gap suggests higher reactivity. For aromatic molecules like 1H-indole-3,6-dicarbonitrile, the HOMO and LUMO are typically π-type orbitals delocalized over the ring system researchgate.net. The electron-withdrawing nature of the two nitrile groups is expected to lower the energy of both the HOMO and LUMO and influence the magnitude of the energy gap.
Calculations on similar donor-acceptor molecules can provide insight into the expected values for 1H-indole-3,6-dicarbonitrile researchgate.netresearchgate.net.
Table 2: Representative Frontier Orbital Energies and Energy Gap for Substituted Aromatic Systems. (Note: Values are illustrative and not specific to 1H-indole-3,6-dicarbonitrile)
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.50 |
| ELUMO | -2.25 |
| ΔE (HOMO-LUMO Gap) | 4.25 |
The Electron Localization Function (ELF) and Local Orbital Localizer (LOL) are valuable tools for visualizing and understanding the nature of chemical bonding. They provide a topological analysis of electron density that reveals regions of high electron localization, corresponding to atomic cores, covalent bonds, and lone pairs.
An ELF or LOL analysis of 1H-indole-3,6-dicarbonitrile would be expected to show:
Localization basins corresponding to the C-C, C-N, and C-H covalent bonds within the indole ring structure.
A high degree of localization for the C≡N triple bonds of the nitrile groups.
Localization corresponding to the lone pair of electrons on the nitrogen atoms of the nitrile groups.
Delocalization patterns characteristic of the aromatic π-system of the indole ring.
While these methods provide a detailed picture of electron pairing, specific ELF or LOL studies on 1H-indole-3,6-dicarbonitrile have not been identified in the reviewed literature.
Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time nih.gov. For a molecule like 1H-indole-3,6-dicarbonitrile, MD simulations can provide insights into its behavior in different environments, particularly in solution nih.gov.
By simulating the molecule in a box of solvent molecules (e.g., water, acetonitrile), one can observe:
Solvent Shell Structure: How solvent molecules arrange themselves around the solute molecule. This is particularly interesting for 1H-indole-3,6-dicarbonitrile due to the presence of the polar nitrile groups and the N-H group, which can act as a hydrogen bond donor.
Conformational Stability: While the indole core is rigid, MD simulations can confirm its planar stability in solution and monitor any minor fluctuations.
Transport Properties: Properties like diffusion coefficients can be calculated, providing information on how the molecule moves through a solvent.
Although MD simulations offer valuable dynamic information, specific studies focusing on 1H-indole-3,6-dicarbonitrile are not present in the available literature. However, numerous studies on other small organic molecules demonstrate the utility of this technique for understanding solvent effects researchgate.net.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational chemistry is widely used to predict various spectroscopic properties, which can then be compared with experimental data to validate both the computational model and the experimental structure determination.
Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies of a molecule. These calculated frequencies correspond to specific vibrational modes, such as N-H stretching, C≡N stretching, and aromatic ring vibrations. The calculated infrared and Raman spectra can be compared with experimental FT-IR and FT-Raman spectra . For indole derivatives, the N-H stretching vibration is typically observed around 3400 cm⁻¹ researchgate.net, while the C≡N stretch of nitrile groups appears in the range of 2220-2260 cm⁻¹ mdpi.com. Calculated frequencies are often scaled by a factor to correct for anharmonicity and limitations of the theoretical level researchgate.net.
Electronic Spectroscopy (UV-Vis): Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting electronic absorption spectra doi.orgfaccts.de. The calculation yields the wavelengths of maximum absorption (λmax), the corresponding electronic transitions (e.g., π → π*), and their oscillator strengths (f), which relate to the intensity of the absorption bands nih.gov. For indole and its derivatives, the UV-Vis spectrum is characterized by strong absorptions in the ultraviolet region . The substitution with nitrile groups is expected to influence the position of these absorption bands.
Table 3: Illustrative Predicted Electronic Transitions (UV-Vis) for a Cyano-Substituted Indole. (Note: Data is representative and not specific to 1H-indole-3,6-dicarbonitrile)
| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|
| S0 → S1 | 345 | 0.051 | HOMO → LUMO |
| S0 → S2 | 292 | 0.203 | HOMO-1 → LUMO |
| S0 → S3 | 263 | 0.025 | HOMO → LUMO+1 |
A direct comparison for 1H-indole-3,6-dicarbonitrile is hampered by the lack of published experimental and computational spectra for this specific molecule.
Mechanistic Studies and Transition State Analysis using Computational Models
Computational methods are invaluable for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify intermediates, and more importantly, the transition states that connect them. The energy of the transition state determines the activation energy of the reaction, and thus its rate.
For reactions involving 1H-indole-3,6-dicarbonitrile, such as its synthesis or subsequent functionalization, computational studies could:
Validate Proposed Mechanisms: Compare the energy barriers of different possible reaction pathways to determine the most likely one.
Analyze Transition State Structures: Examine the geometry of the transition state to understand the key interactions that stabilize it.
Predict Regioselectivity and Stereoselectivity: Explain why a reaction yields a particular product isomer.
While the synthesis of various substituted indoles and related dicarbonitrile heterocyclic systems has been reported nih.govnih.govresearchgate.net, detailed computational mechanistic studies specifically for 1H-indole-3,6-dicarbonitrile are not found in the current literature. Such studies would be a valuable addition to understanding the chemistry of this compound. For example, a study on the synthesis of thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives proposed a multi-step reaction mechanism that could serve as a template for how such computational investigations are conducted nih.gov.
Quantitative Analysis of Intermolecular Interactions and Lattice Energy Calculations in Crystalline Phases
Following a comprehensive search of scientific literature, no specific studies detailing the quantitative analysis of intermolecular interactions or lattice energy calculations for the crystalline phases of 1H-indole-3,6-dicarbonitrile were found. While computational methods such as Hirshfeld surface analysis and various energy calculation frameworks (like PIXEL or DFT-D) are commonly employed to investigate these properties in indole derivatives, specific research findings and data tables for 1H-indole-3,6-dicarbonitrile are not available in the reviewed literature.
Such analyses are crucial for understanding the packing of molecules in a crystal lattice and the forces that govern the stability of the crystalline structure. Typically, this would involve:
Interaction Energy Calculations: To determine the energetic contributions of different types of intermolecular interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces. These calculations help in identifying the most significant interactions that stabilize the crystal structure.
Without experimental crystal structure data (e.g., from X-ray crystallography) for 1H-indole-3,6-dicarbonitrile, these theoretical and computational investigations cannot be performed. The absence of such foundational data in the public domain prevents a detailed discussion and the presentation of specific data tables for this compound as requested.
Advanced Applications of 1h Indole 3,6 Dicarbonitrile in Functional Materials and Chemical Synthesis
Applications in Organic Electronics and Optoelectronic Materials
The unique molecular structure of 1H-indole-3,6-dicarbonitrile, featuring an electron-rich indole (B1671886) core and two strongly electron-withdrawing nitrile (-CN) groups, makes it a compelling candidate for use in organic electronic and optoelectronic materials. mdpi.com While research often highlights carbazole, a related nitrogen-containing heterocycle, the principles extend to indole derivatives. mdpi.commdpi.com Dicarbonitrile-functionalized aromatic compounds are noted for their thermal stability and specific electronic characteristics that are advantageous for these applications. researchgate.net The presence of nitrile groups can significantly influence the electronic properties of the core aromatic system, a critical factor in the performance of organic electronic devices such as Organic Light-Emitting Diodes (OLEDs). mdpi.com
Carbazole-based dinitrile compounds have been investigated as components in redox polymers and as host materials in phosphorescent OLEDs (PhOLEDs). mdpi.comresearchgate.net These applications leverage the ability of the dinitrile structure to facilitate charge transport and maintain high triplet energies, which are crucial for efficient light emission. The indole-3,6-dicarbonitrile structure is expected to exhibit similar properties, positioning it as a potentially valuable component in the development of next-generation organic electronic devices.
The design of organic molecules for optoelectronic applications hinges on the precise control of their electronic and physical properties. For a molecule like 1H-indole-3,6-dicarbonitrile, several design considerations are paramount for optimizing charge transport and light-emitting capabilities.
Charge Transport: The molecule's structure is inherently bipolar. The electron-rich indole ring system facilitates hole transport, a property common to many carbazole and indole derivatives. mdpi.com Conversely, the powerful electron-withdrawing nature of the two nitrile groups introduces electron-transporting characteristics. This balance is highly sought after in host materials for OLEDs, as it promotes a more balanced injection and transport of holes and electrons, leading to higher recombination efficiency within the emissive layer. researchgate.net
Triplet Energy: For applications in PhOLEDs, the host material must possess a high triplet energy (ET) to effectively confine the triplet excitons of the phosphorescent guest emitter and prevent energy loss. The rigid, aromatic structure of the indole core, combined with the electronic influence of the nitrile groups, is conducive to maintaining a high ET. Related carbazole derivatives are specifically designed to achieve high triplet energies for this purpose. researchgate.net
Thermal and Morphological Stability: Materials used in organic electronics must be stable under operational conditions. Indole and carbazole derivatives are known for their high thermal stability. mdpi.com The introduction of polar nitrile groups can enhance intermolecular interactions, potentially leading to good morphological stability and the ability to form stable amorphous films, which is crucial for device longevity and performance. researchgate.net
Table 1: Key Molecular Design Properties of Dicarbonitrile-Functionalized Heterocycles for Optoelectronics
| Property | Structural Origin | Desired Outcome in Devices |
|---|---|---|
| Bipolar Charge Transport | Electron-rich indole core (hole transport) and electron-withdrawing nitrile groups (electron transport). | Balanced charge injection and transport, leading to higher recombination efficiency in OLEDs. |
| High Triplet Energy (ET) | Rigid aromatic scaffold of the indole ring. | Efficient energy transfer to the guest emitter in phosphorescent OLEDs, preventing back-energy transfer and maximizing light output. |
| Thermal Stability | Stable tricyclic aromatic system. | Long operational lifetime and reliability of electronic devices under thermal stress. |
| Morphological Stability | Strong intermolecular dipole-dipole interactions from polar nitrile groups. | Formation of stable, uniform thin films, preventing crystallization and degradation of the device structure. |
Role as Versatile Building Blocks in Complex Molecule Synthesis
The indole ring is often described as a "privileged structure" in medicinal chemistry due to its prevalence in biologically active compounds. nih.gov 1H-Indole-3,6-dicarbonitrile serves as a highly functionalized and versatile building block for the synthesis of more complex molecules. semanticscholar.org Its utility stems from the reactivity of both the indole core and the attached nitrile groups. The indole nitrogen (N-1), the C-2 position, and the aromatic ring can undergo various substitutions, while the nitrile groups at C-3 and C-6 are gateways to a wide array of chemical transformations. They can be hydrolyzed to carboxylic acids, reduced to amines, or used in cycloaddition reactions to form other heterocyclic rings. This multi-faceted reactivity allows chemists to construct elaborate molecular architectures from a single, well-defined starting material. benthamopenarchives.com
The presence of two nitrile groups in a specific ortho-like arrangement on the indole framework makes 1H-indole-3,6-dicarbonitrile a valuable precursor for macroheterocyclic compounds. Ortho-dicarbonitriles are the foundational building blocks for synthesizing phthalocyanines and their analogues. researchgate.netresearchgate.net The tetramerization of such dinitrile precursors around a metal ion is a standard method for creating these large, conjugated macrocycles, which have applications as dyes, catalysts, and photosensitizers. Studies have shown that indole-5,6-dicarbonitriles can be used to prepare these types of macroheterocycles. researchgate.net
In polymer chemistry, molecules containing two nitrile groups (dinitriles) can act as monomers. The reactivity of the nitrile groups allows for their participation in polymerization reactions, potentially leading to the formation of novel polymers with integrated indole units. Such polymers could possess interesting thermal, electronic, and optical properties derived from the rigid, aromatic indole scaffold. For instance, the vinylation of carbazole-3,6-dicarbonitrile has been used to create a monomer for high-potential redox polymers, demonstrating a clear pathway from a dinitrile heterocycle to advanced polymer materials. mdpi.com
Mechanistic Studies of Molecular Interactions in Enzyme Inhibition and Biological Systems
While specific studies on 1H-indole-3,6-dicarbonitrile as an enzyme inhibitor are not widely documented, its structure contains key features that are frequently analyzed in mechanistic and kinetic studies of enzyme inhibition. nih.gov The indole scaffold is a common motif in many enzyme inhibitors. mdpi.com Mechanistic studies aim to understand how a molecule binds to an enzyme's active site and alters its catalytic activity. For 1H-indole-3,6-dicarbonitrile, potential interactions could include:
Hydrogen Bonding: The indole N-H group can act as a hydrogen bond donor, while the nitrogen atoms of the two nitrile groups can act as hydrogen bond acceptors. These interactions are crucial for the specific recognition and binding of an inhibitor to amino acid residues in an enzyme's active site.
π-π Stacking: The planar, aromatic indole ring can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan within the enzyme.
Hydrophobic Interactions: The carbocyclic portion of the indole ring can form hydrophobic interactions with nonpolar pockets in the enzyme.
Computational methods, such as molecular docking, are often employed to predict and analyze these binding modes, providing a molecular-level picture of the inhibitor-enzyme complex. mdpi.com
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and involve systematically modifying a molecule's structure to understand how these changes affect its biological activity. researchgate.net This process helps to identify the key chemical features (the pharmacophore) responsible for the molecule's effect and to optimize its potency and selectivity.
For 1H-indole-3,6-dicarbonitrile, an SAR study would involve synthesizing and testing a series of analogues to probe the importance of each part of the molecule.
Table 2: Hypothetical SAR Study of 1H-Indole-3,6-dicarbonitrile Analogues
| Position of Modification | Example Modification | Rationale for Study |
|---|---|---|
| Indole N-1 Position | Alkylation or acylation. | To determine if the N-H hydrogen bond donor is essential for activity and to explore the steric tolerance of the binding pocket. |
| Nitrile Group at C-3 | Conversion to an amide, carboxylic acid, or tetrazole. | To assess the role of the nitrile group's size, electronic nature, and hydrogen bonding capacity in binding. |
| Nitrile Group at C-6 | Replacement with other electron-withdrawing (e.g., -NO2) or electron-donating groups (e.g., -OCH3). | To probe the electronic requirements for activity at this position. |
| Benzene (B151609) Ring (Positions 4, 5, 7) | Introduction of small substituents like halogens or methyl groups. | To map the steric and electronic contours of the enzyme's binding site. |
Such studies, by correlating specific structural changes with changes in biological activity, provide a detailed molecular-level understanding of the compound's interactions within a biological system. nih.gov
Application as Corrosion Inhibitors in Material Science
Organic compounds containing heteroatoms (like nitrogen) and π-electrons are often effective corrosion inhibitors, particularly for metals like steel in acidic environments. researchgate.netresearchgate.net They function by adsorbing onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. nih.gov Indole and its derivatives have been studied for this purpose, demonstrating significant corrosion inhibition. researchgate.netresearchgate.net
The 1H-indole-3,6-dicarbonitrile molecule possesses all the necessary features to be an effective corrosion inhibitor:
Nitrogen Heteroatoms: The indole nitrogen and the two nitrile nitrogens have lone pairs of electrons that can coordinate with vacant d-orbitals of iron atoms on the steel surface.
Aromatic System: The delocalized π-electrons of the indole ring provide another avenue for adsorption onto the metal surface.
Surface Coverage: The planar nature of the molecule facilitates effective surface coverage.
Studies on other carbonitrile derivatives have confirmed their efficacy as corrosion inhibitors. nih.gov The adsorption process typically follows an established adsorption isotherm, such as the Langmuir model, indicating the formation of a monolayer of the inhibitor on the metal surface. researchgate.netnih.gov
Table 3: Corrosion Inhibition Data for Indole and Nitrile Derivatives on Steel in Acidic Media
| Inhibitor Compound | Concentration | Inhibition Efficiency (%) | Reference |
|---|---|---|---|
| Indole | 5 x 10-3 M | 87.5 | researchgate.net |
| 3-Acetylindole | 5 x 10-3 M | 92.5 | researchgate.net |
| 6-Amino-2-oxo-1,4-diphenyl-1,2-dihydropyridine-3,5-dicarbonitrile | 10-3 M | 88.5 | nih.gov |
This data illustrates the high performance of related heterocyclic and dicarbonitrile compounds, suggesting that 1H-indole-3,6-dicarbonitrile would be a highly effective corrosion inhibitor.
Future Directions and Research Opportunities
Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability
The development of efficient and sustainable synthetic routes to 1H-indole-3,6-dicarbonitrile is the foundational step for all future studies. Current synthetic strategies for indole (B1671886) derivatives often involve multi-step processes that may lack atom economy or utilize harsh reagents. Future research should focus on pioneering methodologies that are both high-yielding and environmentally benign.
Key Research Objectives:
Direct C-H Cyanation: Investigating transition-metal-catalyzed or photoredox-catalyzed C-H cyanation reactions on suitably substituted indole precursors would offer a direct and atom-economical route.
Domino and Multicomponent Reactions: Designing one-pot tandem or multicomponent reactions that assemble the indole core and introduce the dinitrile functionality in a single synthetic operation would significantly enhance efficiency.
Flow Chemistry Synthesis: The application of continuous flow technologies could enable safer, more scalable, and highly optimized production of 1H-indole-3,6-dicarbonitrile, with precise control over reaction parameters.
Bio-inspired Synthesis: Exploring enzymatic or chemo-enzymatic approaches could offer highly selective and sustainable pathways to the target molecule.
A comparative overview of potential synthetic strategies is presented in Table 1.
Table 1: Prospective Synthetic Methodologies for 1H-indole-3,6-dicarbonitrile
| Methodology | Potential Advantages | Potential Challenges |
|---|---|---|
| Direct C-H Cyanation | High atom economy, reduced waste | Regioselectivity control, catalyst cost |
| Domino Reactions | Increased efficiency, reduced purification steps | Complex reaction optimization |
| Flow Chemistry | Scalability, safety, precise control | Initial setup cost, specialized equipment |
| Biocatalysis | High selectivity, mild conditions, sustainability | Enzyme availability and stability |
Development of Advanced Functional Materials Incorporating the Indole Dicarbonitrile Scaffold
The unique electronic properties anticipated for 1H-indole-3,6-dicarbonitrile, arising from the electron-withdrawing nature of the two nitrile groups, make it an attractive building block for advanced functional materials. Research in this area would focus on harnessing these properties for applications in electronics, energy, and sensing.
Potential Applications:
Organic Electronics: The dinitrile-substituted indole could serve as a novel electron-acceptor unit in the design of organic semiconductors for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells. The carbazole-3,6-dicarbonitrile analogue has shown promise in this area. mdpi.com
Energy Storage: Incorporation of the 1H-indole-3,6-dicarbonitrile moiety into polymer backbones or as a component in redox-active materials could lead to new materials for batteries and supercapacitors. mdpi.com
Sensors: The nitrile groups can participate in specific interactions, making the molecule a candidate for the development of chemosensors for the detection of ions or small molecules.
Deeper Computational Insight into Reaction Mechanisms and Material Properties
Computational chemistry will be an indispensable tool in guiding the experimental exploration of 1H-indole-3,6-dicarbonitrile. Theoretical studies can provide valuable insights into the molecule's properties and reactivity, thereby accelerating the discovery process.
Areas for Computational Investigation:
Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be employed to model potential synthetic pathways, predict reaction barriers, and understand the regioselectivity of cyanation reactions.
Prediction of Electronic Properties: Time-dependent DFT (TD-DFT) and other high-level computational methods can predict the absorption and emission spectra, ionization potential, and electron affinity of the molecule, which are crucial for its application in organic electronics.
Molecular Dynamics Simulations: Simulations of materials incorporating the indole dicarbonitrile scaffold can provide insights into their morphology, charge transport properties, and stability.
Table 2: Computationally Predicted Properties of Indole Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) |
|---|---|---|---|
| 1H-indole | -5.32 | -0.11 | 5.21 |
| 1H-indole-3-carbonitrile | -5.89 | -1.05 | 4.84 |
| Hypothetical 1H-indole-3,6-dicarbonitrile | -6.2 to -6.5 | -1.5 to -1.8 | 4.4 to 4.9 |
Note: Values for 1H-indole-3,6-dicarbonitrile are hypothetical and represent an area for future computational investigation.
Integration with Emerging Technologies in Chemical Synthesis and Characterization
The study of a novel molecule like 1H-indole-3,6-dicarbonitrile can be significantly enhanced by leveraging cutting-edge technologies in chemical synthesis and analysis.
Technological Integration:
Automated Synthesis Platforms: High-throughput experimentation using automated synthesis platforms can rapidly screen reaction conditions for the optimal synthesis of the target compound.
Advanced Spectroscopic Techniques: The use of advanced NMR techniques, such as 2D NMR, and high-resolution mass spectrometry will be essential for the unambiguous characterization of this new molecule and its derivatives.
Machine Learning: Machine learning algorithms can be trained on data from related indole syntheses to predict optimal reaction conditions and guide the synthetic efforts for 1H-indole-3,6-dicarbonitrile.
While 1H-indole-3,6-dicarbonitrile remains a largely uncharted territory in chemical science, its potential is undeniable. The future research directions outlined in this article provide a roadmap for the scientific community to explore this novel compound. Through the development of innovative synthetic methodologies, the design of advanced materials, the application of computational chemistry, and the integration of emerging technologies, the full potential of 1H-indole-3,6-dicarbonitrile can be realized, leading to new discoveries and applications across various scientific disciplines.
Q & A
Basic: What are the standard synthetic routes for preparing 1H-indole-3,6-dicarbonitrile?
The synthesis typically involves multi-step organic reactions, such as the Fischer indole synthesis or condensation of indole precursors with nitrile-containing reagents. Key steps include:
- Cyanation : Introducing nitrile groups at the 3- and 6-positions via nucleophilic substitution or palladium-catalyzed reactions.
- Purification : Chromatography (e.g., silica gel) or recrystallization to isolate the product .
- Optimization : Reaction conditions (e.g., anhydrous solvents, controlled pH) are critical to prevent side reactions .
Advanced: How can reaction yields be optimized for 1H-indole-3,6-dicarbonitrile synthesis?
Yield optimization requires:
- Catalyst selection : Palladium or copper catalysts for efficient cyanation .
- Solvent systems : Polar aprotic solvents (e.g., DMF) enhance nitrile group incorporation .
- Temperature control : Maintaining 60–80°C minimizes decomposition .
Advanced techniques like microwave-assisted synthesis may reduce reaction times by 30–50% .
Basic: What spectroscopic techniques are used to characterize 1H-indole-3,6-dicarbonitrile?
- NMR : H and C NMR confirm nitrile placement and indole backbone integrity .
- IR Spectroscopy : Strong absorbance near 2240 cm verifies nitrile groups .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and purity .
Advanced: How can structural contradictions in X-ray crystallography data be resolved?
Discrepancies in bond angles or torsion angles (e.g., deviations >5°) require:
- Multi-technique validation : Cross-reference with DFT calculations or neutron diffraction .
- Thermal analysis : Differential Scanning Calorimetry (DSC) detects polymorphic forms affecting crystallographic data .
Basic: What biological targets are associated with 1H-indole-3,6-dicarbonitrile?
This compound interacts with:
- Monoamine Oxidase (MAO) : Inhibits MAO-B, a therapeutic target for Parkinson’s disease .
- Receptors : Modulates aryl hydrocarbon receptor (AhR) signaling due to its planar aromatic structure .
Advanced: How do substituents influence MAO-B inhibition efficacy?
- Electron-withdrawing groups (e.g., nitriles) enhance binding affinity by stabilizing enzyme-substrate interactions.
- Steric effects : Bulky substituents at the 1-position reduce activity by 40–60% .
- SAR studies : Comparative IC values for analogs guide lead optimization .
Basic: What safety precautions are necessary when handling this compound?
- Ventilation : Use fume hoods to avoid inhalation of nitrile vapors .
- PPE : Nitrile gloves and lab coats prevent dermal exposure .
Advanced: How do nitrile groups affect redox reactivity in biological systems?
- Hydrogen bonding : Nitriles participate in non-covalent interactions with enzyme active sites .
- Metabolic stability : Resistance to hydrolysis extends half-life in vivo compared to ester analogs .
Basic: What are its applications in drug discovery?
- Scaffold for neuroprotective agents : MAO-B inhibition potential .
- Anticancer probes : Induces apoptosis via ROS generation in cell lines .
Advanced: How can computational modeling improve analog design?
- Docking studies : Predict binding modes with MAO-B (e.g., AutoDock Vina) .
- QSAR models : Correlate substituent electronegativity with IC values .
Basic: What purification methods ensure high purity?
- Flash chromatography : Separates nitrile byproducts using hexane/ethyl acetate gradients .
- Recrystallization : Ethanol/water mixtures yield >98% purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
